molecular formula C6H10N2O B1396212 cis-Hexahydropyrrolo[3,4-B]pyrrol-6(6AH)-one CAS No. 1021878-40-9

cis-Hexahydropyrrolo[3,4-B]pyrrol-6(6AH)-one

Cat. No. B1396212
M. Wt: 126.16 g/mol
InChI Key: OWUKCNLPZKSUSF-WHFBIAKZSA-N
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Description

Hexahydropyrrolo[3,4-b]pyrrole is a type of organic compound known as a polycyclic compound, which contains multiple fused rings . These types of compounds are often used in the synthesis of pharmaceuticals and other complex organic molecules .


Molecular Structure Analysis

The molecular structure of similar compounds, such as cis-2-Cbz-hexahydropyrrolo[3,4-c]pyrrole, includes multiple rings and functional groups . These structures often contain a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom .


Chemical Reactions Analysis

The chemical reactions of these types of compounds can vary widely depending on the specific functional groups present. For example, in the synthesis of hexahydropyrrolo[3,4-b]pyrrole-fused quinolines, a [3 + 2] cycloaddition reaction is used, followed by a reduction and intramolecular lactamization .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like cis-Hexahydropyrrolo[3,4-B]pyrrol-6(6AH)-one would depend on its specific structure. For instance, cis-2-Cbz-hexahydropyrrolo[3,4-c]pyrrole has a molecular weight of 246.31 and is a colorless to yellow liquid .

Scientific Research Applications

1. Peptidomimetic Inhibitors Synthesis

The compound has been used in the synthesis of peptidomimetic inhibitors of CAC1 cysteinyl proteinases. A stereoselective synthesis of functionalized cis-hexahydropyrrolo[3,2-b]pyrrol-3-ones was developed, leading to compounds that exhibit potent in vitro inhibition against a range of CAC1 cysteinyl proteinases (Quibell et al., 2005).

2. Stereoselective Synthesis via Cu(I)-NHC Catalysis

A high-yield, stereoselective synthesis of hexahydropyrrolo[3,4-b]pyrroles from tetramic acids and 2H-azirines under Cu(I)-NHC catalysis was achieved. This approach involved an unusual N-C2 azirine bond cleavage initiated by a copper enolate (Rostovskii et al., 2015).

3. Synthesis of Hexahydropyrrolo[2,3-b]indoles

Hexahydropyrrolo[2,3-b]indoles were synthesized from indolin-3-one using a method where elements of molecular diversity were added onto the pyrrolo[2,3-b]indole ring system. This synthesis involved Horner-Wadsworth-Emmons reaction, Claisen rearrangement, and reductive cyclization (Kawasaki et al., 2005).

4. Anti-Stress Agents Development

A series of hexahydropyrrolo[3,4-d]isoxazole-4,6-dione derivatives were synthesized and evaluated for anti-stress activity in immobilization-induced acute stress. This study suggested the potential of pyrrolo-isoxazole as a lead molecule for developing anti-stress agents (Badru et al., 2012).

5. Anion Binding in Calix[4]pyrrole Isomers

cis-Hexahydropyrrolo[3,4-b]pyrrol-6(6AH)-one derivatives were studied for anion binding in meso-substituted hexapyrrolic calix[4]pyrrole isomers. Different binding modes were observed between cis- and trans-isomers, revealing interesting variations in hydrogen bonding and anion-π interactions (Chang et al., 2014).

6. Synthesis of Hexahydropyrrolo[3,4-d]Isoxazole-4,6-diones

A study focused on synthesizing and evaluating 2,3-diphenyl-5-(naphthalen-1-yl)-4H-2,3,3a,5,6,6a-hexahydropyrrolo[3,4-d]isoxazole-4,6-dione derivatives, revealing their potential as anti-stress agents and their behavioral effects in stress-induced models (Badru et al., 2012).

7. Photophysical Properties of Derivatives

The photophysical properties of multiply substituted heteropentalenes derived from cis-Hexahydropyrrolo[3,4-B]pyrrol-6(6AH)-one were studied. These propeller-shaped dyes exhibited strong blue fluorescence, moderate to large Stokes shifts, and surprisingly high two-photon absorption cross-section values (Krzeszewski et al., 2014).

8. Antibacterial Activity

Some derivatives of cis-Hexahydropyrrolo[3,4-B]pyrrol-6(6AH)-one were synthesized and showed significant antibacterial activities against Escherichia coli and Pseudomonas aeruginosa (Kaur & Singh, 2014).

Safety And Hazards

The safety and hazards associated with a compound like this would depend on its specific properties and uses. It’s always important to refer to the Material Safety Data Sheet (MSDS) for specific safety information .

properties

IUPAC Name

(3aS,6aS)-2,3,3a,4,5,6a-hexahydro-1H-pyrrolo[2,3-c]pyrrol-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O/c9-6-5-4(3-8-6)1-2-7-5/h4-5,7H,1-3H2,(H,8,9)/t4-,5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWUKCNLPZKSUSF-WHFBIAKZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2C1CNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN[C@H]2[C@@H]1CNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401211006
Record name Pyrrolo[3,4-b]pyrrol-6(1H)-one, hexahydro-, (3aS,6aS)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401211006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

cis-Hexahydropyrrolo[3,4-B]pyrrol-6(6AH)-one

CAS RN

1523530-51-9
Record name Pyrrolo[3,4-b]pyrrol-6(1H)-one, hexahydro-, (3aS,6aS)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1523530-51-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrrolo[3,4-b]pyrrol-6(1H)-one, hexahydro-, (3aS,6aS)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401211006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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